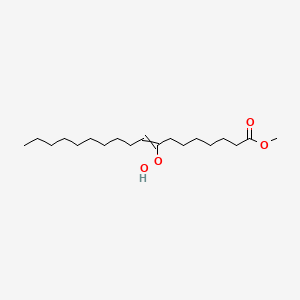

Methyl 8-hydroperoxyoctadec-8-enoate

Description

Methyl 8-hydroperoxyoctadec-8-enoate is a fatty acid derivative characterized by an 18-carbon chain (octadecenoate) with a hydroperoxy (-OOH) functional group at position 8 and a methyl ester at the carboxyl terminus. This compound is of interest in lipid oxidation studies due to the reactivity of the hydroperoxide group, which participates in radical-mediated degradation pathways.

Properties

CAS No. |

64687-35-0 |

|---|---|

Molecular Formula |

C19H36O4 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

methyl 8-hydroperoxyoctadec-8-enoate |

InChI |

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-12-15-18(23-21)16-13-10-11-14-17-19(20)22-2/h15,21H,3-14,16-17H2,1-2H3 |

InChI Key |

HQMWBVZHOWSQDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC=C(CCCCCCC(=O)OC)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 8-hydroperoxyoctadec-8-enoate can be synthesized through the hydroperoxidation of methyl oleate. The process typically involves the reaction of methyl oleate with hydrogen peroxide in the presence of a catalyst such as silver trifluoroacetate. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective formation of the hydroperoxide group .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar principles but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production. The process also includes steps for the purification and stabilization of the compound to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-hydroperoxyoctadec-8-enoate undergoes various chemical reactions, including:

Oxidation: The hydroperoxide group can be further oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction of the hydroperoxide group can yield hydroxyl derivatives.

Substitution: The hydroperoxide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peracids and ozone.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

Epoxides: Formed through oxidation.

Hydroxyl derivatives: Formed through reduction.

Substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

Methyl 8-hydroperoxyoctadec-8-enoate has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of hydroperoxides and their reactivity.

Biology: The compound is studied for its potential biological activities, including its role in lipid peroxidation and cellular signaling.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of oxidative stress and inflammation.

Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other valuable compounds

Mechanism of Action

The mechanism of action of methyl 8-hydroperoxyoctadec-8-enoate involves its ability to generate reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. This can lead to oxidative stress in biological systems, affecting various molecular targets and pathways. The compound can interact with cellular membranes, proteins, and nucleic acids, leading to a range of biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

*Inferred properties based on structural analogs.

Key Differences in Reactivity and Stability

- Hydroperoxide vs. Hydroxy Groups: The hydroperoxy group in this compound makes it significantly more reactive than Methyl 10-hydroxyoctadec-8-enoate, which contains a stable hydroxyl group. Hydroperoxides are prone to homolytic cleavage, generating free radicals that drive autoxidation cascades .

- Chain Length and Branching: Methyl (8E)-14-methylhexadec-8-enoate has a shorter carbon chain (C16 vs. C18) and a methyl branch at C14, reducing its melting point and enhancing solubility in nonpolar solvents compared to linear octadecenoates .

- Complexity of Derivatives: 8-O-Acetylshanzhiside Methyl Ester, with its cyclic terpene and glycosyl moieties, exhibits entirely different applications (e.g., cosmetics, supplements) compared to simpler fatty acid esters like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.